1,5-Bis(decyloxy)anthracene

Description

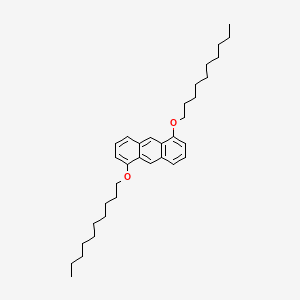

1,5-Bis(decyloxy)anthracene is an anthracene derivative substituted with decyloxy (-OC₁₀H₂₁) groups at the 1,5-positions. This compound belongs to a class of functionalized anthracenes widely studied for their optoelectronic properties, including applications in organic semiconductors, luminescent materials, and memory devices. The decyloxy chains enhance solubility in organic solvents and influence intermolecular interactions, such as π–π stacking and crystallographic packing, which are critical for solid-state performance . Its synthesis typically involves nucleophilic substitution or cross-coupling reactions starting from 1,5-dihaloanthracenes .

Properties

CAS No. |

120532-99-2 |

|---|---|

Molecular Formula |

C34H50O2 |

Molecular Weight |

490.8 g/mol |

IUPAC Name |

1,5-didecoxyanthracene |

InChI |

InChI=1S/C34H50O2/c1-3-5-7-9-11-13-15-17-25-35-33-23-19-21-29-28-32-30(27-31(29)33)22-20-24-34(32)36-26-18-16-14-12-10-8-6-4-2/h19-24,27-28H,3-18,25-26H2,1-2H3 |

InChI Key |

SCUBMPPSZQVDJV-UHFFFAOYSA-N |

Canonical SMILES |

CCCCCCCCCCOC1=CC=CC2=CC3=C(C=CC=C3OCCCCCCCCCC)C=C21 |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

1,5-Bis(decyloxy)anthracene can be synthesized through a multi-step process involving the alkylation of anthracene. One common method involves the reaction of anthracene with decyl bromide in the presence of a strong base such as potassium carbonate. The reaction is typically carried out in an aprotic solvent like dimethylformamide (DMF) at elevated temperatures to facilitate the substitution reaction.

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, using industrial-grade solvents and reagents, and implementing purification techniques such as recrystallization or chromatography to obtain the desired product in high purity.

Chemical Reactions Analysis

Types of Reactions

1,5-Bis(decyloxy)anthracene undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form quinones or other oxygenated derivatives.

Reduction: Reduction reactions can convert the anthracene core to dihydroanthracene or other reduced forms.

Substitution: Electrophilic aromatic substitution reactions can introduce various functional groups onto the anthracene core.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.

Substitution: Reagents like bromine (Br₂) or sulfuric acid (H₂SO₄) can facilitate substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield anthraquinone derivatives, while substitution reactions can introduce halogens or other functional groups onto the anthracene core.

Scientific Research Applications

1,5-Bis(decyloxy)anthracene has several applications in scientific research:

Chemistry: It is used as a building block for synthesizing more complex organic molecules and materials.

Biology: The compound’s fluorescent properties make it useful in biological imaging and as a probe in various assays.

Medicine: Research is ongoing to explore its potential as a therapeutic agent or drug delivery vehicle.

Industry: It is used in the development of organic light-emitting diodes (OLEDs), organic field-effect transistors (OFETs), and other electronic devices due to its photophysical properties

Mechanism of Action

The mechanism by which 1,5-Bis(decyloxy)anthracene exerts its effects is primarily related to its ability to interact with other molecules through π-π stacking interactions and its photophysical properties. The compound can intercalate into DNA or other biomolecules, affecting their function. Additionally, its ability to absorb and emit light makes it useful in various photonic applications .

Comparison with Similar Compounds

Table 1: Crystallographic Comparison of Anthracene Derivatives

Electronic and Optical Properties

Electron-Withdrawing vs. Electron-Donating Substituents

- 1,5-Bis(acetyloxy)-9,10-anthracenedione () : Acetyloxy (-OAc) groups are electron-withdrawing, reducing the electron density on the anthracene core. This results in a lower band gap (est. ~2.5–3.0 eV) compared to alkyloxy-substituted derivatives .

- This compound : Decyloxy groups are electron-donating, increasing electron density on anthracene. This enhances intramolecular charge transfer (ICT) and red-shifts absorption/emission spectra, similar to 2,3-bis(decyloxy)pyridine[3,4-b]pyrazine (DPP) .

Table 2: Optical and Electronic Properties

Thermal and Electrochemical Stability

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.